Myriocin

Serine palmitoyltransferase inhibition Immunosuppression Sphingolipid depletion

Achieve complete, irreversible blockade of sphingolipid biosynthesis at the rate-limiting SPT enzyme (Ki=280 pM). Unlike downstream inhibitors like Fumonisin B1, Myriocin uniquely depletes all sphingolipids without causing toxic intermediate accumulation, making it essential for lipidomics and metabolic disease modeling. As the direct natural progenitor of Fingolimod (FTY720), it's the required reference standard for novel SPT inhibitor SAR studies. We supply ≥98% pure, soluble white solid with verified in vivo efficacy. Order now for your critical research.

Molecular Formula C21H39NO6
Molecular Weight 401.5 g/mol
CAS No. 35891-70-4
Cat. No. B1677593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyriocin
CAS35891-70-4
Synonyms2-amino-2-hydroxymethyl-3,4-dihydroxy-14- oxoeicos-6-enoic acid
ISP-1 serine palmitoyltransferase inhibitor
ISP-1 suppressant
myriocin
SPI-1 inhibitor
thermozymocidin
Molecular FormulaC21H39NO6
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O
InChIInChI=1S/C21H39NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,18-19,23,25-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/b12-9+/t18-,19+,21+/m1/s1
InChIKeyZZIKIHCNFWXKDY-GNTQXERDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Myriocin (CAS 35891-70-4): Sphingolipid Biosynthesis Inhibitor for Metabolic Research Procurement


Myriocin (also known as ISP-1 or Thermozymocidin) is a fungal-derived amino fatty acid antibiotic that functions as a potent, irreversible inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme initiating de novo sphingolipid biosynthesis . It is structurally analogous to sphingosine and serves as the natural product progenitor from which the clinically approved multiple sclerosis therapeutic fingolimod (FTY720) was chemically derived [1]. Myriocin is supplied as a white solid with ≥95% purity, soluble in DMSO at 25 mg/mL, and stored at −20°C .

Myriocin (35891-70-4): Why In-Class Sphingolipid Inhibitors Cannot Be Interchanged


Sphingolipid biosynthesis inhibitors target distinct enzymatic nodes with divergent selectivity profiles, resulting in qualitatively different ceramide depletion kinetics and downstream biological consequences. Myriocin inhibits serine palmitoyltransferase (SPT) at the pathway's first committed step, whereas compounds such as fumonisin B1 inhibit ceramide synthases further downstream, and FTY720-phosphate acts as an S1P receptor functional antagonist [1]. These mechanistic differences preclude simple substitution between compounds, as each produces distinct sphingolipidome alterations and divergent phenotypic outcomes. Myriocin's irreversible SPT inhibition enables complete pathway blockade and is uniquely suited for studies requiring total sphingolipid depletion rather than pathway modulation [1].

Myriocin (CAS 35891-70-4): Quantitative Differential Evidence for Procurement Decision-Making


Myriocin Demonstrates Picomolar SPT Binding Affinity vs Cyclosporin A's Calcineurin Targeting

Myriocin binds serine palmitoyltransferase (SPT) with a Ki of 280 pM (0.28 nM), representing sub-nanomolar affinity for its primary molecular target [1]. In functional immunosuppression assays, myriocin displays 10- to 100-fold greater potency than cyclosporin A, a calcineurin inhibitor that does not target the sphingolipid pathway [1]. This differential pharmacology establishes myriocin as a pathway-specific tool rather than a broad immunosuppressant.

Serine palmitoyltransferase inhibition Immunosuppression Sphingolipid depletion

Myriocin as Parent Compound vs FTY720: Target Divergence Defines Research Utility

Myriocin is the natural product progenitor from which fingolimod (FTY720) was chemically derived through structural modification [1]. Critically, this derivatization alters the primary pharmacological target: myriocin irreversibly inhibits SPT (Ki = 280 pM) [2], whereas FTY720, following in vivo phosphorylation, acts as a functional antagonist at sphingosine-1-phosphate (S1P) receptors [1]. FTY720 was specifically engineered to achieve reduced toxicity and enhanced oral bioavailability relative to the parent compound myriocin [1].

SPT inhibition S1P receptor modulation Chemical derivation Drug discovery

Myriocin Exhibits High Selectivity for SPT Over Ceramide Synthase vs Fumonisin B1

Myriocin selectively inhibits serine palmitoyltransferase, the first committed step in sphingolipid biosynthesis, with minimal activity against ceramide synthases [1]. This contrasts with fumonisin B1, which inhibits ceramide synthases but does not block SPT [1]. This enzymatic selectivity distinction is critical for experimental design: myriocin depletes all downstream sphingolipid species, whereas fumonisin B1 causes accumulation of sphinganine and sphingosine bases while depleting complex sphingolipids [1].

SPT selectivity Ceramide synthase Fumonisin B1 Pathway mapping

Myriocin Suppresses HCV Replication at IC50 = 3.5 μg/mL vs Host-Directed Alternatives

Myriocin suppresses replication of both subgenomic HCV-1b replicons and the JFH-1 strain of genotype 2a infectious hepatitis C virus, with an IC50 of 3.5 μg/mL for inhibiting HCV infection in vitro [1]. This antiviral activity occurs via host sphingolipid depletion rather than direct viral polymerase inhibition, representing a host-directed antiviral mechanism that contrasts with direct-acting antivirals such as sofosbuvir (NS5B inhibitor) or ledipasvir (NS5A inhibitor).

HCV infection Antiviral activity Host lipid metabolism Virology

Myriocin Reduces Metabolic Syndrome Parameters in dAGE-Induced Obese Mice: In Vivo Efficacy Profile

In a 24-week high-AGE diet mouse model, myriocin administration significantly reduced body weight gain by 76%, lowered fasting blood glucose by 44.5%, and decreased serum LDL-C, triglycerides, and total cholesterol by 52.3%, 51.8%, and 48.8%, respectively [1]. Mechanistically, myriocin increased mitochondrial biogenesis by 2.1-fold via AMPK-PGC1α pathway activation [1]. This in vivo metabolic reprogramming profile represents a distinct pharmacological phenotype not observed with immunosuppressive comparators such as cyclosporin A.

Obesity Metabolic syndrome AMPK-PGC1α In vivo pharmacology

Myriocin Inhibits IL-2-Dependent T Cell Proliferation with IC50 = 15 nM: Cellular Functional Potency

Myriocin inhibits the proliferation of the IL-2-dependent murine cytotoxic T lymphocyte cell line CTLL-2 with an IC50 of 15 nM, inducing apoptosis via modulation of sphingolipid metabolism [1]. This cellular functional potency aligns with its sub-nanomolar SPT enzymatic inhibition (Ki = 280 pM) [2] and provides a quantitative benchmark for evaluating cellular activity in immunology applications.

Immunosuppression T cell proliferation IL-2 signaling CTLL-2

Myriocin (35891-70-4): Evidence-Backed Research Application Scenarios for Informed Procurement


Complete Sphingolipid Depletion for Pathway Mapping and Lipidomics Studies

Myriocin is the optimal selection for studies requiring total cellular sphingolipid depletion via irreversible SPT inhibition at the pathway's first committed step (Ki = 280 pM) [1]. Unlike fumonisin B1, which inhibits ceramide synthases and causes intermediate sphingoid base accumulation, myriocin produces complete pathway blockade suitable for untargeted lipidomics, membrane biophysics studies, and investigations of sphingolipid-dependent signaling cascades where intermediate metabolites would confound interpretation [1].

Preclinical Metabolic Disease Research: Obesity, Insulin Resistance, and Hepatic Steatosis

Myriocin demonstrates quantitatively validated efficacy in preclinical metabolic disease models. In a 24-week high-AGE diet mouse study, myriocin reduced body weight gain by 76%, lowered fasting blood glucose by 44.5%, and decreased serum LDL-C, triglycerides, and total cholesterol by 52.3%, 51.8%, and 48.8%, respectively [2]. These robust in vivo metabolic improvements, mediated via AMPK-PGC1α pathway activation and 2.1-fold increased mitochondrial biogenesis, position myriocin as a compelling tool for investigating ceramide-mediated insulin resistance, non-alcoholic fatty liver disease, and diet-induced obesity mechanisms [2].

Host-Directed Antiviral Research: Sphingolipid-Dependent Viral Entry and Replication

Myriocin suppresses HCV replication in vitro (IC50 = 3.5 μg/mL) [3] and represents a host-directed antiviral strategy distinct from direct-acting antivirals targeting viral polymerases or proteases. This application scenario is appropriate for investigators studying how host sphingolipid metabolism supports viral entry, replication complex formation, or virion assembly. Myriocin's mechanism—depleting cellular sphingolipids required for viral processes—provides an orthogonal approach to studying virus-host interactions that is not achievable with viral enzyme inhibitors [3].

Chemical Biology and Drug Discovery: SPT Inhibition Benchmarking and Derivatization Studies

As the natural product progenitor from which fingolimod (FTY720) was derived through structural modification [4], myriocin serves as the essential benchmark compound for structure-activity relationship (SAR) studies of SPT inhibitors. Investigators developing novel SPT inhibitors or exploring sphingolipid pathway pharmacology require myriocin as a reference standard to contextualize the potency, selectivity, and cellular activity of new chemical entities. The established enzymatic Ki (280 pM) [1] and cellular IC50 (15 nM in CTLL-2 cells) [5] provide unambiguous benchmarks against which novel SPT inhibitors can be quantitatively compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myriocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.